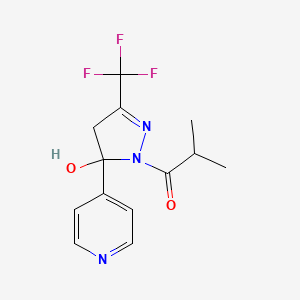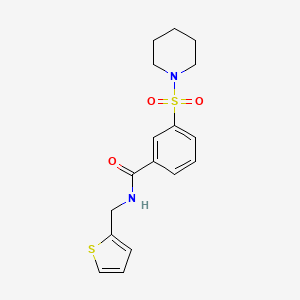![molecular formula C46H34N4O8S B11529984 N,N'-(sulfonyldibenzene-4,1-diyl)bis[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide]](/img/structure/B11529984.png)
N,N'-(sulfonyldibenzene-4,1-diyl)bis[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-DIMETHYLPHENYL)-N-(4-{4-[2-(3,4-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENESULFONYL}PHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENYL)-N-(4-{4-[2-(3,4-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENESULFONYL}PHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3,4-dimethylphenyl isocyanate and various substituted benzene derivatives. These intermediates undergo condensation reactions, cyclization, and sulfonylation to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHYLPHENYL)-N-(4-{4-[2-(3,4-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENESULFONYL}PHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3,4-DIMETHYLPHENYL)-N-(4-{4-[2-(3,4-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENESULFONYL}PHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-N-(4-{4-[2-(3,4-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENESULFONYL}PHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethylphenyl isocyanate
- 4-(2,3-Dimethylphenyl)piperazin-1-yl
- 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane
- 3,4-Dimethylphenyl ethyl benzene
Uniqueness
2-(3,4-DIMETHYLPHENYL)-N-(4-{4-[2-(3,4-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENESULFONYL}PHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE stands out due to its unique structural features, which confer specific chemical and biological properties. Its multiple functional groups and aromatic rings provide versatility in chemical reactions and potential for diverse applications .
Properties
Molecular Formula |
C46H34N4O8S |
|---|---|
Molecular Weight |
802.8 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-N-[4-[4-[[2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl]sulfonylphenyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C46H34N4O8S/c1-25-5-13-33(21-27(25)3)49-43(53)37-19-7-29(23-39(37)45(49)55)41(51)47-31-9-15-35(16-10-31)59(57,58)36-17-11-32(12-18-36)48-42(52)30-8-20-38-40(24-30)46(56)50(44(38)54)34-14-6-26(2)28(4)22-34/h5-24H,1-4H3,(H,47,51)(H,48,52) |
InChI Key |
DTMPVLSOIPUVFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)NC(=O)C6=CC7=C(C=C6)C(=O)N(C7=O)C8=CC(=C(C=C8)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(Naphthalen-2-yloxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B11529908.png)
![N-[(2Z)-3-(4-chlorobenzyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B11529909.png)
![2,2-Dimethyl-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B11529911.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11529916.png)
![6-tert-butyl-2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11529918.png)


![4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11529930.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B11529959.png)

![2-Methyl-4-(phenylsulfanyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11529967.png)
![3,3'-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-methyl-1,2,5-oxadiazole)](/img/structure/B11529975.png)
methanone](/img/structure/B11529986.png)
